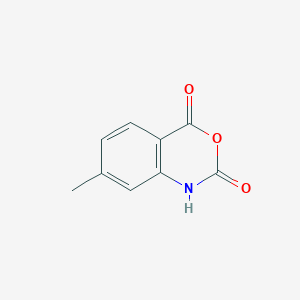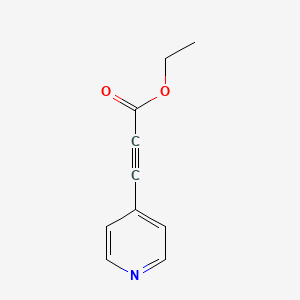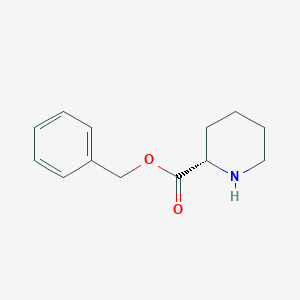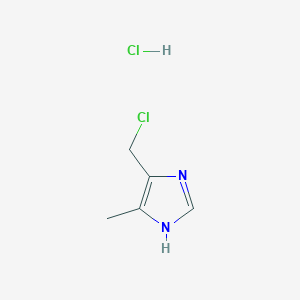
2-Chloro-1-octene
Übersicht
Beschreibung
2-Chloro-1-octene is an organic compound that belongs to the class of alkenes . It has a molecular formula of C8H15Cl . The compound is an alkene, meaning it contains a carbon-carbon double bond .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. For instance, a reaction involving allylmagnesium bromide and 1-bromo-3-chloropropane can yield 6-Chloro-1-hexene . A similar reaction with 1-bromo-5-chloropentane can produce 8-Chloro-1-octene .Molecular Structure Analysis
The molecular structure of this compound can be determined by its molecular formula, C8H15Cl . The compound contains a carbon-carbon double bond, which is a characteristic feature of alkenes .Chemical Reactions Analysis
The chemical reactions of this compound can be analyzed based on its structure. As an alkene, it can undergo reactions such as allylic substitution and E2 elimination .Wissenschaftliche Forschungsanwendungen
Liquid Phase Chlorination of Olefins with Cupric Chloride : This study by Koyano and Watanabe (1971) investigates the chlorination of 1-octene using cupric chloride in methanol, leading to the production of different chlorinated compounds like 1,2-dichlorooctane and 1-chloro-2-methoxyoctane. They found that the addition of lithium chloride increases the yield of 1,2-dichlorooctane, indicating a potential application in selective chlorination processes (Koyano & Watanabe, 1971).
Hydroboration of Alkenes : Morrill et al. (2002) explored the hydroboration of 1-octene in the presence of rhodium trichloride, resulting in various octanol products. This research shows the potential of using 1-octene in hydroboration reactions to produce alcohols with unique regioselectivity, highlighting another application in synthetic chemistry (Morrill et al., 2002).
Gas-Liquid-Liquid Reaction Engineering : A study by Purwanto and Delmas (1995) on hydroformylation of 1-octene using a water-soluble rhodium complex catalyst suggests the use of 1-octene in two-phase systems for hydroformylation processes. This process produces aldehydes, indicating its applicability in the synthesis of various organic compounds (Purwanto & Delmas, 1995).
Dehydrogenative Aromatization of 1-Octene : Wei et al. (2021) studied the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts. This research reveals the potential use of 1-octene in the formation of aromatic compounds, important in petrochemical and pharmaceutical industries (Wei et al., 2021).
Ethylene Tetramerization : Bollmann et al. (2004) reported a method for producing 1-octene through the ethylene tetramerization reaction using a chromium-based catalyst system. This indicates the application of 1-octene in polymer production, particularly in creating linear low-density polyethylene (LLDPE) (Bollmann et al., 2004).
Wirkmechanismus
Target of Action
It is known that chlorinated hydrocarbons, such as 2-chloro-1-octene, can interact with various biological molecules, including proteins and lipids, potentially altering their function .
Mode of Action
For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2-chloro-4-nitrophenol (a similar chlorinated compound) to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . This suggests that this compound may also undergo similar reactions, leading to the formation of various metabolites.
Biochemical Pathways
It is known that chlorinated hydrocarbons can be metabolized by various enzymes, leading to the formation of different metabolites . These metabolites can then interact with various biochemical pathways, potentially leading to various downstream effects.
Pharmacokinetics
It has been predicted that the compound has a boiling point of 1690±00 °C at 760 mmHg, a vapor pressure of 21±03 mmHg at 25°C, and an enthalpy of vaporization of 389±30 kJ/mol . These properties suggest that this compound may be readily absorbed and distributed in the body, and may be metabolized and excreted through various routes.
Result of Action
It is known that chlorinated hydrocarbons can interact with various biological molecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and solubility can affect its distribution in the environment and its bioavailability . Furthermore, the compound’s biodegradability suggests that it may be broken down in the environment, potentially affecting its persistence and bioaccumulation .
Safety and Hazards
The safety data sheet for 1-Octene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and avoid release to the environment .
Biochemische Analyse
Biochemical Properties
2-Chloro-1-octene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of xenobiotics. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may activate stress response pathways, leading to changes in the expression of genes involved in detoxification and repair mechanisms. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, this compound may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with a half-life of several hours in aqueous solutions . Over longer periods, this compound may undergo degradation, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially contributing to long-term effects on cellular function. In vivo studies have also indicated that prolonged exposure to this compound can result in cumulative effects, such as the induction of chronic stress responses and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. As the dosage increases, the effects become more pronounced, with potential threshold effects observed at certain concentrations. High doses of this compound can lead to toxic or adverse effects, such as liver damage, oxidative stress, and inflammation . These effects are likely due to the compound’s interactions with metabolic enzymes and the subsequent generation of reactive intermediates that can cause cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body . The interactions of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites, potentially leading to alterations in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size. The compound can diffuse across cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of the compound, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, this compound may be targeted to other organelles, such as mitochondria or lysosomes, through specific targeting signals or post-translational modifications. These localizations can affect the compound’s activity by influencing its access to specific substrates or cofactors, as well as its interactions with other biomolecules.
Eigenschaften
IUPAC Name |
2-chlorooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREXOLHXOCLFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502386 | |
| Record name | 2-Chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31283-43-9 | |
| Record name | 2-Chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)


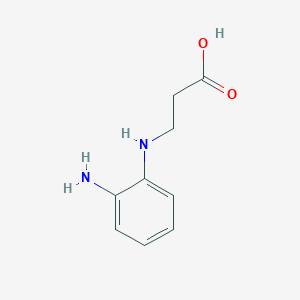
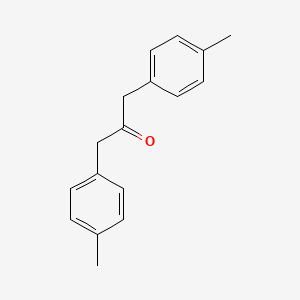
![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)
